Benzastatin A
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Overview
Description
Benzastatin A is a natural product found in Streptomyces nitrosporeus with data available.
Scientific Research Applications
Antiviral Activity
Benzastatin C, closely related to Benzastatin A, demonstrates significant antiviral activity. Specifically, it exhibits effectiveness against herpes simplex virus type 1 and 2, as well as vesicular stomatitis virus. This antiviral property is attributed to the chlorine moiety in its molecular structure, as its dechlorinated derivative, Benzastatin D, does not show antiviral activity (Lee, Yoo & Kim, 2007).
Biosynthesis Mechanism
Research into the biosynthesis of Benzastatins, including this compound, reveals the involvement of cytochrome P450 in their formation. This enzyme plays a crucial role in cyclization of geranylated p-acetoxyaminobenzoic acids to form indoline and tetrahydroquinoline scaffolds, crucial components of Benzastatins (Tsutsumi et al., 2018).
Free Radical Scavenging
Benzastatins, including this compound, are identified as free radical scavengers. Their unique structures, which incorporate rare para-aminobenzamide units, contribute to this property. They exhibit inhibitory activity against lipid peroxidation in rat liver microsomes and show potential in protecting cells from glutamate toxicity (Kim, Kim & Yoo, 1996).
Neuronal Cell Protection
Benzastatins E, F, and G, related to this compound, have been isolated for their neuronal cell-protecting activities. These compounds are effective in suppressing glutamate toxicity in specific cell lines, demonstrating their potential for neuroprotective applications (Kim et al., 1997).
Synthetic Approaches
The synthesis of this compound analogues, particularly focusing on their structural formation and biological evaluation, has been explored. This includes methods such as diastereoselective Grignard addition to 2-acylindoline, which is crucial for determining the absolute configuration and medicinal potential of these compounds (Toda et al., 2003).
Properties
Molecular Formula |
C19H28N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-amino-3-[(2Z)-3-(methoxymethyl)-6,7-dimethylocta-2,6-dienyl]benzamide |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)14(3)5-6-15(12-23-4)7-8-16-11-17(19(21)22)9-10-18(16)20/h7,9-11H,5-6,8,12,20H2,1-4H3,(H2,21,22)/b15-7- |
InChI Key |
YMJHQWISZUEYPB-CHHVJCJISA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/CC1=C(C=CC(=C1)C(=O)N)N)/COC)C |
Canonical SMILES |
CC(=C(C)CCC(=CCC1=C(C=CC(=C1)C(=O)N)N)COC)C |
Synonyms |
benzastatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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